molecular formula C9H17NO B160139 2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine CAS No. 128595-28-8

2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine

Katalognummer B160139
CAS-Nummer: 128595-28-8
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: AGRTWZOSZMLNSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine is a heterocyclic compound that has been widely used in scientific research. It is also known as DPO or 2,6-dimethyl-4-isopropylmorpholine. This compound has a unique chemical structure that makes it useful in various applications, including as a solvent, reagent, and intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of DPO is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the morpholine ring. The isopropyl group on the oxazine ring also contributes to the reactivity of DPO.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of DPO. However, it has been reported to have low toxicity and is not considered to be a mutagen or carcinogen.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using DPO in lab experiments is its high solubility in various organic solvents. This makes it a useful solvent in various chemical reactions. However, one limitation is that it is relatively expensive compared to other solvents.

Zukünftige Richtungen

There are several future directions for the use of DPO in scientific research. One potential application is in the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. DPO can also be used as a starting material in the synthesis of new agrochemicals and natural products. Additionally, the use of DPO as a solvent in various chemical reactions can be further explored to improve the efficiency and selectivity of these reactions.
Conclusion
2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine is a useful compound in scientific research due to its unique chemical structure and reactivity. It has been extensively used as a starting material in the synthesis of various compounds and as a solvent in various chemical reactions. Further research on the biochemical and physiological effects of DPO is needed to fully understand its potential applications.

Synthesemethoden

The synthesis of DPO can be achieved through several methods. One common method is the reaction of 2,6-dimethyl-4-(2-hydroxyethyl)morpholine with isopropyl bromide in the presence of a base. Another method involves the reaction of 2,6-dimethyl-4-morpholino-1,3,5-triazine with isopropylamine.

Wissenschaftliche Forschungsanwendungen

DPO has been extensively used in scientific research, particularly in the field of organic chemistry. It has been used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. DPO has also been used as a solvent in various chemical reactions and as a reagent in the synthesis of heterocyclic compounds.

Eigenschaften

CAS-Nummer

128595-28-8

Produktname

2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

2,6-dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine

InChI

InChI=1S/C9H17NO/c1-7(2)10-5-8(3)11-9(4)6-10/h5,7,9H,6H2,1-4H3

InChI-Schlüssel

AGRTWZOSZMLNSK-UHFFFAOYSA-N

SMILES

CC1CN(C=C(O1)C)C(C)C

Kanonische SMILES

CC1CN(C=C(O1)C)C(C)C

Synonyme

2H-1,4-Oxazine,3,4-dihydro-2,6-dimethyl-4-(1-methylethyl)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.